molecular formula C18H13N5O2S B2715624 Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251685-83-2

Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2715624
CAS No.: 1251685-83-2
M. Wt: 363.4
InChI Key: DAGKCOYTPDJZHG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

tuberculosis , suggesting that this compound may also target similar pathways or enzymes.

Mode of Action

tuberculosis , indicating that this compound may interact with its targets to inhibit their function and thus prevent the growth of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

Biological Activity

Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its chemical properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of this compound is C18H13N5O2SC_{18}H_{13}N_{5}O_{2}S with a molecular weight of 363.4 g/mol. The compound features a benzo[d]thiazole core linked to a pyridine and an oxadiazole moiety, contributing to its diverse biological activities.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of benzo[d]thiazole derivatives with pyridine and oxadiazole intermediates. For example, the synthesis involves the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde in the presence of a base such as triethylamine, yielding the target compound in moderate yields .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives, including the compound . For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT116 (Colon)10.5
MCF7 (Breast)8.0
A549 (Lung)12.3
HeLa (Cervical)9.7

The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

Compounds related to benzo[d]thiazol derivatives have also been investigated for their antimicrobial properties. For instance:

Microorganism Activity Reference
E. coliInhibition at 50 µg/mL
S. aureusInhibition at 25 µg/mL
Mycobacterium tuberculosisIC50 = 6.0 µM

These findings suggest that modifications to the thiazole and oxadiazole rings can enhance antimicrobial efficacy.

Neuroprotective Effects

Some studies have reported neuroprotective activities associated with benzothiazole derivatives. For example, certain compounds exhibited protective effects in models of neurodegeneration by reducing oxidative stress markers and apoptosis in neuronal cells .

Case Studies

  • Antiproliferative Study : A study evaluating the antiproliferative effects of various benzo[d]thiazole derivatives found that those with pyridine substitutions exhibited enhanced activity against breast cancer cell lines (MCF7) compared to their non-substituted counterparts .
  • Antimicrobial Evaluation : A series of experiments tested the antimicrobial activity of synthesized compounds against common pathogens. The results indicated that specific substitutions on the benzothiazole ring significantly improved efficacy against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-18(17-20-13-3-1-2-4-14(13)26-17)23-9-12(10-23)16-21-15(22-25-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGKCOYTPDJZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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